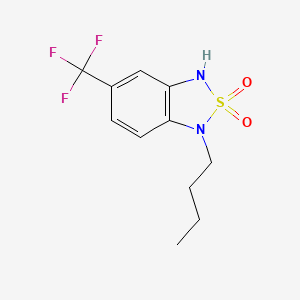

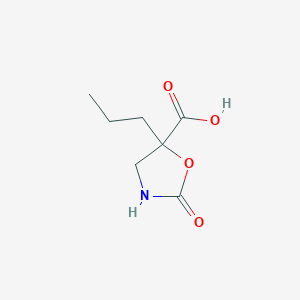

1-Butyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-Butyl-5-(trifluoromethyl)-3H-2λ⁶,1,3-benzothiadiazole 2,2-dioxide is a derivative of the benzo[1,2,5]thiadiazole family. This family of compounds is known for its fluorescent properties and the ability to tune emission colors across the visible spectrum, particularly when used in light-emitting diode (LED) applications. The benzo[1,2,5]thiadiazole core is a crucial component in the design of these compounds, as it contributes to the charge-transfer process responsible for their fluorescence and solvatochromism .

Synthesis Analysis

The synthesis of benzo[1,2,5]thiadiazole derivatives, which are structurally related to 1-Butyl-5-(trifluoromethyl)-3H-2λ⁶,1,3-benzothiadiazole 2,2-dioxide, involves palladium-catalyzed cross-coupling reactions. These reactions typically use 4,7-dibromobenzo[1,2,5]thiadiazole as a starting material, which is then coupled with appropriate stannyl compounds to introduce various substituents that can affect the electronic properties and emission characteristics of the final product .

Molecular Structure Analysis

While the specific molecular structure of 1-Butyl-5-(trifluoromethyl)-3H-2λ⁶,1,3-benzothiadiazole 2,2-dioxide is not detailed in the provided papers, the general structure of benzothiadiazole derivatives can be described. These molecules typically consist of a planar benzothiadiazole core, which can be functionalized with various substituents. The planarity of the core is important for the conjugation and electronic properties that enable fluorescence. The substituents can significantly influence the molecular conformation and, consequently, the optical and electronic properties of the compound .

Chemical Reactions Analysis

The benzo[1,2,5]thiadiazole derivatives are designed to participate in charge-transfer processes, which are essential for their fluorescence. The introduction of electron-donating or electron-withdrawing groups can modulate the charge-transfer characteristics and influence the emission color. The solvatochromic behavior of these compounds indicates that their fluorescence can be affected by the polarity of the surrounding environment, which is a result of the charge-transfer interactions within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[1,2,5]thiadiazole derivatives, including 1-Butyl-5-(trifluoromethyl)-3H-2λ⁶,1,3-benzothiadiazole 2,2-dioxide, are largely determined by their molecular structure. These compounds are typically amorphous, which is advantageous for their application in LED devices. The fluorescence originating from charge-transfer processes can range from green to red, depending on the specific substituents attached to the benzothiadiazole core. The performance of these materials in LED devices is promising, with different device configurations demonstrating the versatility of these compounds in practical applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Drug Design

One notable application involves the efficient preparation of benzothiadiazole derivatives, which are vital in drug synthesis. Through a one-pot reaction involving trifluoroacetic and difluoroacetic acids, these derivatives are synthesized and may be utilized to create new generation drugs. Such processes underscore the compound's role in facilitating the development of novel pharmacological agents (Ge et al., 2007).

Neuropharmacology

In neuropharmacology, derivatives of 1-Butyl-5-(trifluoromethyl)-3H-2λ⁶,1,3-benzothiadiazole 2,2-dioxide have been identified as potent and selective inhibitors of the norepinephrine transporter, showcasing their potential in treating pain and related neurological conditions. This highlights the compound's contribution to the development of targeted therapies for neurological disorders (O'Neill et al., 2011).

Material Science

In material science, the compound has applications in the development of light-emitting materials. By synthesizing bipolar compounds with a benzo[1,2,5]thiadiazole core, researchers have developed materials that emit red light, which is promising for various technological applications, including light-emitting diodes (LEDs) (Thomas et al., 2004).

Environmental Science

Furthermore, in environmental science, the solubility of gases in ionic liquids containing 1-Butyl-5-(trifluoromethyl)-3H-2λ⁶,1,3-benzothiadiazole 2,2-dioxide derivatives has been studied. This research is crucial for understanding how such compounds can be used in gas separation technologies and carbon capture processes, contributing to environmental protection and sustainability (Anthony et al., 2005).

Corrosion Inhibition

Additionally, benzothiadiazole derivatives have shown potential as corrosion inhibitors, particularly in protecting steel against corrosion in acidic environments. This application is significant in industrial processes, where corrosion resistance is crucial for maintaining the integrity and longevity of metal components (Hu et al., 2016).

Eigenschaften

IUPAC Name |

1-butyl-5-(trifluoromethyl)-3H-2λ6,1,3-benzothiadiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2S/c1-2-3-6-16-10-5-4-8(11(12,13)14)7-9(10)15-19(16,17)18/h4-5,7,15H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQDCVCARPCLEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)C(F)(F)F)NS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

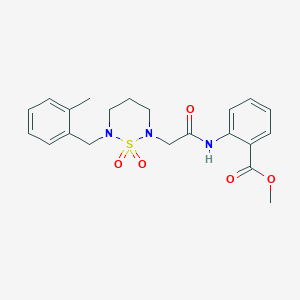

![tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate](/img/structure/B2530910.png)

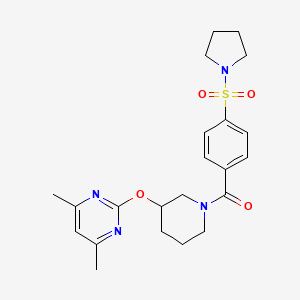

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2530913.png)

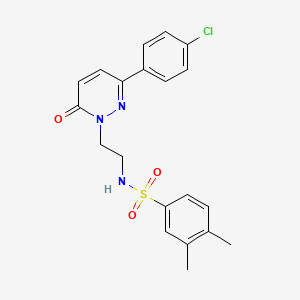

![2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B2530918.png)

![4-[5-(3-Methoxyphenyl)thiophen-2-yl]-4-oxobutanoic acid](/img/structure/B2530919.png)

![(1S,3R,4S,6Z,8S,10R)-13-[(E)-Hex-4-enoyl]-3,10,12-trihydroxy-6-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradec-12-en-5-one](/img/no-structure.png)

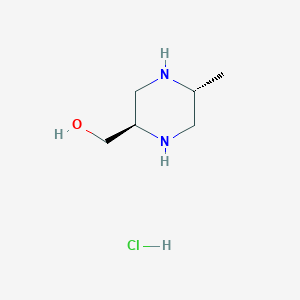

![(3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2530930.png)